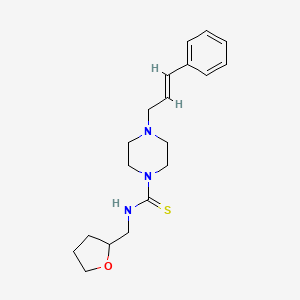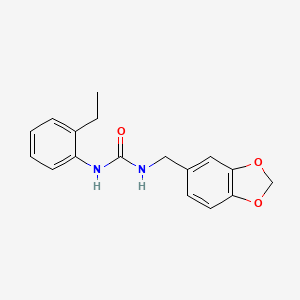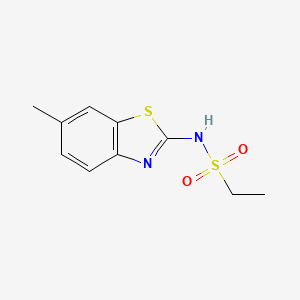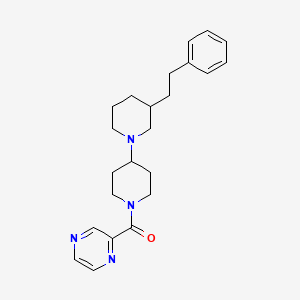![molecular formula C18H18O3S B5294095 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5294095.png)
1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one, also known as DPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. DPT belongs to the class of phenylpropenoids and is structurally similar to other compounds such as curcumin and resveratrol. In
Wirkmechanismus
The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one is not fully understood, but it is believed to act through multiple pathways. 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer development. Additionally, 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one can activate the Nrf2 pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress.
Biochemical and Physiological Effects:
1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to have a variety of biochemical and physiological effects. In animal models, 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to reduce inflammation and oxidative stress, improve cognitive function, and inhibit the growth of cancer cells. Additionally, 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to have analgesic effects and can reduce pain in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one in lab experiments is its relative ease of synthesis and high yield. Additionally, 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to have a wide range of potential therapeutic effects, making it a versatile compound for studying different diseases and conditions. However, one limitation of using 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to have anticancer effects, and further research is needed to explore its potential as a cancer treatment. Finally, the mechanisms of action of 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one are not fully understood, and future research is needed to elucidate its effects on different cellular pathways.
Synthesemethoden
The synthesis of 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one involves the reaction between 2,4-dimethoxybenzaldehyde and 4-methylthiophenylacetic acid, followed by cyclization with acetic anhydride. The yield of the synthesis process is relatively high, and the purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been studied extensively for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have shown that 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3S/c1-20-14-7-10-16(18(12-14)21-2)17(19)11-6-13-4-8-15(22-3)9-5-13/h4-12H,1-3H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYODBWCMSRBTJ-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole](/img/structure/B5294018.png)
![3-{2-[(2-hydroxy-3-methylphenyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5294022.png)
![N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5294027.png)


![2-({2-ethoxy-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5294056.png)


![7-(3-chloro-4-fluorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5294081.png)

![N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5294091.png)
![methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5294101.png)

